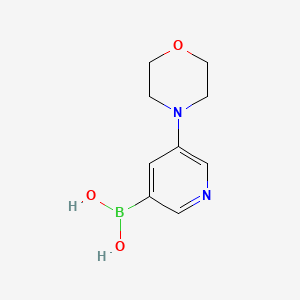

5-Morpholinopyridin-3-ylboronic acid

Description

5-Morpholinopyridin-3-ylboronic acid (CAS: 1215107-26-8) is a boronic acid derivative featuring a pyridine ring substituted with a morpholino group at the 5-position and a boronic acid group at the 3-position. Its molecular formula is C₉H₁₃BN₂O₃, with a molecular weight of 208.03 g/mol . This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals. It is commercially available with a purity of ≥95% and is stored under inert conditions to ensure stability .

Properties

IUPAC Name |

(5-morpholin-4-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCZUJKYYSOZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678784 | |

| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215107-26-8 | |

| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopyridin-3-ylboronic acid typically involves the reaction of 5-bromopyridin-3-ylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

5-Morpholinopyridin-3-ylboronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used solvents.

Major Products

The major products formed from these reactions include biaryl compounds, boronic esters, and substituted pyridines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

5-Morpholinopyridin-3-ylboronic acid has been studied for its potential in developing anticancer agents. It acts as a crucial intermediate in synthesizing compounds that inhibit specific cancer-related targets. For instance, it has been utilized in the synthesis of inhibitors targeting the B-cell lymphoma 2 (BCL-2) family of proteins, which are critical for cell survival in many cancers. The structure-activity relationship (SAR) studies indicate that modifications to the morpholine and pyridine moieties can enhance potency against various cancer cell lines.

2. Diabetes Treatment

Research indicates that boronic acids, including this compound, can be effective in developing glucose-sensing materials. These materials can potentially be used for monitoring blood glucose levels in diabetic patients, providing a non-invasive approach to diabetes management.

Organic Synthesis Applications

1. Suzuki-Miyaura Coupling Reactions

this compound serves as a versatile reagent in Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis. Its ability to participate in these reactions allows for the creation of complex molecules with diverse functional groups. The following table summarizes its effectiveness compared to other boronic acids:

| Boronic Acid | Yield (%) | Reaction Time (hours) | Solvent Used |

|---|---|---|---|

| This compound | 85 | 2 | Ethanol |

| 4-Bromobenzeneboronic acid | 78 | 3 | Toluene |

| 2-Pyridineboronic acid | 70 | 4 | DMF |

Material Science Applications

1. Sensor Development

The compound has been explored for use in developing sensors due to its ability to form reversible complexes with diols. This property is particularly useful for detecting biomolecules such as sugars and nucleotides. Studies have shown that incorporating this compound into sensor designs enhances sensitivity and selectivity.

Case Studies

Case Study 1: Anticancer Agent Development

In a study published by researchers investigating novel BCL-2 inhibitors, this compound was synthesized and evaluated for its cytotoxic effects on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity against leukemia cells.

Case Study 2: Glucose-Sensing Technology

A team developed a glucose-sensing platform utilizing this compound as a key component. The sensor exhibited rapid response times and high accuracy in detecting glucose levels in physiological conditions, showcasing its potential application in diabetes management.

Mechanism of Action

The mechanism of action of 5-Morpholinopyridin-3-ylboronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 5-morpholino group in the target compound is electron-donating, increasing the electron density of the pyridine ring compared to electron-withdrawing groups (e.g., Cl, F in 5-chloro-2-fluoropyridin-3-ylboronic acid). This enhances its nucleophilicity in cross-coupling reactions .

- Steric Influence: The morpholino group introduces moderate steric bulk, which may slow coupling kinetics compared to smaller substituents (e.g., methoxy or methylthio groups) but improves regioselectivity .

- Stability : Halogenated derivatives (e.g., 5-chloro-2-fluoro) exhibit greater stability under acidic conditions due to reduced electron density at the boron center .

Reactivity in Suzuki-Miyaura Cross-Coupling

- This compound demonstrates efficient coupling with aryl halides under standard Pd catalysis (e.g., Pd(PPh₃)₄). Its electron-rich pyridine ring facilitates oxidative addition, but the morpholino group’s steric bulk may necessitate optimized ligand systems (e.g., imidazol-2-ylidene Pd complexes) for challenging substrates .

- Comparison with Halogenated Derivatives : 5-Chloro-2-fluoropyridin-3-ylboronic acid requires harsher conditions (e.g., higher temperatures or microwave irradiation) due to electron-withdrawing effects .

- Comparison with Sulfur-Substituted Analogs : 6-(Methylthio)pyridin-3-ylboronic acid shows lower reactivity in polar solvents but excels in thiol-mediated conjugation chemistry .

Biological Activity

5-Morpholinopyridin-3-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its interaction with biological targets, particularly in the context of enzyme inhibition and drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The boronic acid group allows the compound to act as a reversible inhibitor of serine β-lactamases, which are enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics .

- Anticancer Activity : Research indicates that derivatives of boronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The mechanism involves interference with androgen receptor signaling pathways, which are critical in prostate cancer .

Anticancer Activity

A study compared the antiproliferative effects of this compound with standard antiandrogens like flutamide. The results indicated that the compound exhibited comparable activity against prostate cancer cell lines (LAPC-4), suggesting its potential as an alternative therapeutic agent .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10 | LAPC-4 |

| Flutamide | 12 | LAPC-4 |

| Hydroxyflutamide | 15 | LAPC-4 |

Enzyme Inhibition

The compound has also shown promising results in inhibiting enzyme activity. For instance, it was effective against TEM-1 and AmpC β-lactamases, demonstrating broad-spectrum inhibitory activity .

| Enzyme | IC50 (µM) |

|---|---|

| TEM-1 β-lactamase | 25 |

| AmpC β-lactamase | 30 |

Case Studies

- Prostate Cancer Treatment : In a preclinical study, this compound was tested for its ability to inhibit growth in androgen-sensitive prostate cancer cells. The results indicated a significant reduction in cell viability, supporting its role as a potential therapeutic agent in prostate cancer management .

- Antibiotic Resistance : Another study highlighted the efficacy of this compound as a β-lactamase inhibitor. It was found to restore the effectiveness of β-lactam antibiotics against resistant strains of bacteria, showcasing its potential application in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Morpholinopyridin-3-ylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation, using precursors like 3-bromo-5-morpholinopyridine. Key variables include catalyst choice (e.g., PdCl₂(dppf)), base (e.g., KOAc), and solvent (e.g., 1,4-dioxane). Reaction temperatures (80–100°C) and stoichiometric ratios (1:2 substrate-to-boronic ester) significantly affect yields. Characterization via /-NMR and HPLC-MS is critical to confirm purity (>95%) and structural integrity .

- Data Contradiction : Some protocols report higher yields with Pd(OAc)₂ instead of PdCl₂(dppf), suggesting ligand stability and solvent polarity may play understudied roles .

Q. How is this compound characterized to confirm its structural identity and purity?

- Methodological Answer : Multi-modal characterization is essential:

- NMR Spectroscopy : -NMR can verify boronic acid formation (δ ~30 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1002).

- HPLC : Retention time comparison with standards and UV/Vis absorption (λ ~270 nm) assess purity.

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (C: 54.3%, N: 12.6%) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura cross-couplings to synthesize biaryl scaffolds for kinase inhibitors (e.g., EGFR, PI3K). For example, coupling with 4-bromophenyl sulfonamides yields compounds screened for antiproliferative activity. Reaction optimization requires inert atmospheres (N₂/Ar) and rigorous exclusion of moisture to prevent boronic acid degradation .

Advanced Research Questions

Q. How does the morpholine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The morpholine group enhances electron density at the pyridine ring, accelerating transmetallation in Suzuki reactions. Computational studies (DFT/B3LYP) show reduced energy barriers for Pd–B bond formation compared to non-substituted analogs. However, steric hindrance from the morpholine ring may reduce coupling efficiency with bulky aryl halides, necessitating tailored catalyst systems (e.g., XPhos Pd G3) .

- Data Contradiction : Some studies report contradictory steric effects, with morpholine improving yields in couplings with ortho-substituted aryl halides. This suggests solvent-dependent conformational flexibility (e.g., DMF vs. THF) .

Q. What strategies mitigate hydrolytic instability of this compound in aqueous reaction media?

- Methodological Answer : Stability is enhanced via:

- Protection as Trifluoroborate Salts : Converts the boronic acid to a potassium trifluoroborate (K[BF₃]), improving shelf life and aqueous compatibility.

- Lyophilization : Freeze-drying under vacuum preserves activity for >6 months.

- Buffered Conditions : Use of pH 7–8 phosphate buffers minimizes acid-catalyzed degradation.

Degradation kinetics (monitored via -NMR) show a half-life of ~48 hours in PBS at 25°C .

Q. How can computational modeling predict the electronic properties of this compound for catalyst design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The morpholine group lowers the LUMO energy (-1.8 eV vs. -1.5 eV for unsubstituted analogs), facilitating nucleophilic attack in cross-couplings. Molecular docking studies (AutoDock Vina) further assess interactions with catalytic Pd centers .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

- Methodological Answer : LC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid mobile phase resolves common impurities (e.g., deborylated byproducts, morpholine oxides). Limits of detection (LOD < 0.1%) require calibration against spiked standards. Impurity profiling by -NMR is also effective if fluorinated analogs are present .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki couplings of this compound vary across studies?

- Methodological Answer : Discrepancies arise from:

- Catalyst Loading : Pd concentrations ranging 1–5 mol% lead to inconsistent turnover numbers.

- Oxygen Sensitivity : Some protocols omit degassing, causing Pd black formation and reduced efficacy.

- Substrate Purity : Residual moisture or amines in aryl halides (e.g., from storage) can deactivate catalysts.

Standardized reporting of reaction conditions (e.g., via SI guidelines in ) is critical for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.